molecular formula C20H27N5O B10965423 N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide

N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B10965423
M. Wt: 353.5 g/mol
InChI Key: MUQFZHNOASEKMD-UHFFFAOYSA-N
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Description

N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that features a unique adamantane structure. Adamantane derivatives are known for their stability and diverse applications in medicinal chemistry, nanomaterials, and catalysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide typically involves the functionalization of adamantane derivatives. . The process often involves the use of radical initiators and specific reaction conditions to achieve the desired substitution patterns.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid and stable framework, allowing the compound to interact with biological membranes and proteins effectively. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide stands out due to its dual pyrazole rings and adamantane core, which confer unique structural and functional properties. This combination enhances its stability, reactivity, and potential for diverse applications in scientific research and industry .

Properties

Molecular Formula

C20H27N5O

Molecular Weight

353.5 g/mol

IUPAC Name

N-[1-(1-adamantyl)pyrazol-3-yl]-1-ethyl-3-methylpyrazole-4-carboxamide

InChI

InChI=1S/C20H27N5O/c1-3-24-12-17(13(2)22-24)19(26)21-18-4-5-25(23-18)20-9-14-6-15(10-20)8-16(7-14)11-20/h4-5,12,14-16H,3,6-11H2,1-2H3,(H,21,23,26)

InChI Key

MUQFZHNOASEKMD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C(=O)NC2=NN(C=C2)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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